(4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-3-fluorophenyl)methanone
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Overview
Description
4-Bromo-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone is a complex organic compound with the molecular formula C21H21BrFNO3. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a spirocyclic structure that includes a 1,4-dioxa-8-azaspiro[4.5]decane moiety. It is primarily used in research and experimental applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Bromo-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone involves multiple steps, typically starting with the preparation of the spirocyclic intermediate. The synthetic route generally includes:
Formation of the Spirocyclic Intermediate: This step involves the reaction of appropriate starting materials to form the 1,4-dioxa-8-azaspiro[4.5]decane structure.
Bromination and Fluorination:
Coupling Reaction: The final step involves coupling the spirocyclic intermediate with a benzophenone derivative under specific reaction conditions to yield the target compound.
Chemical Reactions Analysis
4-Bromo-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be involved in coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 4-Bromo-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone include:
4-Bromo-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone: This compound differs by the position of the fluorine atom.
4-Bromo-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-2-fluorobenzophenone: Another positional isomer with different fluorine placement.
1,4-Dioxa-8-azaspiro[4.5]decane derivatives: Compounds with similar spirocyclic structures but different substituents.
The uniqueness of 4-Bromo-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone lies in its specific combination of bromine, fluorine, and spirocyclic moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4-bromo-3-fluorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrFNO3/c22-18-6-5-17(13-19(18)23)20(25)16-3-1-15(2-4-16)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGKAVMWTUNXSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC(=C(C=C4)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrFNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642866 |
Source
|
Record name | (4-Bromo-3-fluorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898758-00-4 |
Source
|
Record name | (4-Bromo-3-fluorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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